1-(4-ethenylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as ethyl, methoxyphenyl, vinylbenzyl, and phenyl methyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the ethyl, methoxyphenyl, and vinylbenzyl groups.
Etherification: The final step involves the etherification of the phenyl group with methanol to form the phenyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENOL
- 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL ACETATE
Uniqueness
The uniqueness of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research or industrial purposes.
Properties
Molecular Formula |
C28H28N2O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C28H28N2O2/c1-5-20-7-9-21(10-8-20)19-30-28(23-13-17-25(32-4)18-14-23)26(6-2)27(29-30)22-11-15-24(31-3)16-12-22/h5,7-18H,1,6,19H2,2-4H3 |
InChI Key |
XXFWODPXSDLHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.